molecular formula C27H24N4O2S B1681107 (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 1001908-89-9

(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No.: B1681107
CAS No.: 1001908-89-9
M. Wt: 468.6 g/mol
InChI Key: MUFSINOSQBMSLE-JOCHJYFZSA-N
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Description

SRT 2183 is a compound developed by Sirtris Pharmaceuticals, intended as a small-molecule activator of the sirtuin subtype SIRT1. It has shown similar activity in animal studies to another SIRT1 activator, SRT 1720, but is closer in potency to resveratrol. SRT 2183 has been found to improve insulin sensitivity, lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function .

Mechanism of Action

Target of Action

The primary target of ®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide, also known as SRT2183, is Sirtuin-1 (SIRT1), a class III deacetylase . SIRT1 has been implicated in various physiological functions, including metabolic responses to caloric restriction and exercise training, circadian rhythm, DNA repair, cell survival, senescence, death, and differentiation .

Mode of Action

SRT2183 activates SIRT1 through an allosteric mechanism . This activation leads to the deacetylation of various proteins, including STAT3 and NF-κB . The deacetylation of these proteins can lead to changes in their activity, which can influence various cellular processes .

Biochemical Pathways

The activation of SIRT1 by SRT2183 affects several biochemical pathways. One of the key pathways influenced by SRT2183 is the endoplasmic reticulum stress pathway . Activation of this pathway can lead to the suppression of glioma cell growth . Furthermore, SRT2183 has been shown to induce autophagy in glioma cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for SRT2183 are not readily available, it has been shown to have a potent effect on SIRT1 with an EC1.5 value of 0.36 μM . This suggests that SRT2183 has a high affinity for its target, which could potentially influence its bioavailability.

Result of Action

The activation of SIRT1 by SRT2183 leads to several molecular and cellular effects. It has been shown to suppress glioma cell growth and destroy neurospheres in vitro . Furthermore, SRT2183 induces glioma cell cycle arrest and apoptosis, accompanied by upregulation of the pro-apoptotic Bim and downregulation of Bcl-2 and Bcl-xL .

Preparation Methods

The synthesis of SRT 2183 involves multiple steps, including the formation of the imidazothiazole ring and the attachment of the naphthalene-2-carboxamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .

Chemical Reactions Analysis

SRT 2183 undergoes various chemical reactions, including:

    Oxidation: SRT 2183 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in SRT 2183.

    Substitution: SRT 2183 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

SRT 2183 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation of sirtuin subtype SIRT1 and its effects on various biochemical pathways.

    Biology: Investigated for its role in regulating metabolic responses to caloric restriction and exercise training, circadian rhythm, DNA repair, cell survival, senescence, death, and differentiation.

    Medicine: Explored for its potential therapeutic applications in treating type 2 diabetes, cardiovascular disease, inflammation, neurodegeneration, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin pathways

Comparison with Similar Compounds

SRT 2183 is similar to other SIRT1 activators, such as SRT 1720 and resveratrol. it is closer in potency to resveratrol and has shown unique effects in improving insulin sensitivity and metabolic function. Other similar compounds include:

SRT 2183 stands out due to its specific potency and unique effects on metabolic function and insulin sensitivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSINOSQBMSLE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029656
Record name N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001908-89-9
Record name SRT-2183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRT-2183
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
Reactant of Route 6
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

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